N-Acetylcadaverine

Parkinson's disease Metabolomics Cerebrospinal fluid

N-Acetylcadaverine (N-(5-Aminopentyl)acetamide) is the monoacetylated derivative of the diamine cadaverine, classified as an N-acetylpolyamine and endogenous human metabolite. As a key component of the polyamine metabolic network, this compound participates in the acetylation-deacetylation cycle that regulates intracellular polyamine pools, with demonstrated involvement in cell growth, proliferation, and nucleic acid synthesis.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 32343-73-0
Cat. No. B1663857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylcadaverine
CAS32343-73-0
Synonymsmonoacetylcadaverine
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(=O)NCCCCCN
InChIInChI=1S/C7H16N2O/c1-7(10)9-6-4-2-3-5-8/h2-6,8H2,1H3,(H,9,10)
InChIKeyRMOIHHAKNOFHOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylcadaverine (CAS 32343-73-0): Procurement Considerations for Polyamine Pathway Research


N-Acetylcadaverine (N-(5-Aminopentyl)acetamide) is the monoacetylated derivative of the diamine cadaverine, classified as an N-acetylpolyamine and endogenous human metabolite [1]. As a key component of the polyamine metabolic network, this compound participates in the acetylation-deacetylation cycle that regulates intracellular polyamine pools, with demonstrated involvement in cell growth, proliferation, and nucleic acid synthesis [2]. Its primary research applications center on metabolomic biomarker discovery and pathway flux analysis in neurodegenerative diseases, oncology, and metabolic disorders [3].

1
Metabolomics & Biomarker Assays
Supports polyamine pathway profiling in CSF, urine, and tissue research matrices via LC-MS/MS or GC-MS
2
Analytical Reference Standard
Suitable as a certified reference material for acetylpolyamine quantification and method calibration
3
Metabolic Stability Research
Enables polyamine flux studies with a metabolically stable acetylated form resistant to rapid oxidative deamination

Why N-Acetylcadaverine Cannot Be Substituted with Other Acetylpolyamines or Cadaverine


Despite belonging to the same polyamine pathway, acetylated polyamines exhibit disease-specific, non-redundant alterations that preclude generic interchange. In Parkinson's disease cerebrospinal fluid, N-acetylcadaverine and N-acetylputrescine were selected from a metabolomic panel as the two polyamine metabolites with the highest fold-changes distinguishing PD patients from healthy controls, yet their absolute expression trajectories diverge across disease states [1]. In Alzheimer's disease urine, N-acetylcadaverine levels are markedly reduced while its parent diamine cadaverine and N1-acetylspermine are significantly elevated [2]. Furthermore, the catalytic efficiency (kcat/Km) of acetylputrescine deacetylase toward N-acetylcadaverine is 5.6-fold lower than toward its primary substrate acetylputrescine under identical conditions [3]. These orthogonal differences mean that selecting an incorrect acetylpolyamine reference standard can compromise biomarker assay validation and mechanistic interpretation.

!
Acetylpolyamine profiles are disease-specific
N-acetylcadaverine and N-acetylputrescine show opposing directional changes in Alzheimer's versus Parkinson's biospecimens; substituting one for the other may mask disease-associated signatures
!
Parent cadaverine is not a surrogate
In PD CSF, N-acetylcadaverine ranked among top discriminators while cadaverine was not selected; using only the parent diamine risks losing diagnostic metabolite patterns
!
Enzymatic turnover differs markedly
Deacetylase efficiency is 5.6-fold lower than acetylputrescine, and oxidase affinity is very low; these kinetic differences can alter intracellular pool dynamics and may require distinct sample handling

Quantitative Differentiation Evidence: N-Acetylcadaverine Performance Data Versus Comparators


Parkinson's Disease CSF Biomarker: N-Acetylcadaverine and N-Acetylputrescine as Top-Ranked Discriminators

In a metabolomic analysis of cerebrospinal fluid from Parkinson's disease patients and healthy controls (n=50 each), logistic LASSO regression identified 23 biochemical discriminators. N-acetylcadaverine and N-acetylputrescine were the two polyamine metabolites selected that exhibited the highest fold-changes in comparing PD to healthy controls, while cadaverine itself was not among the top discriminating analytes [1]. The complete metabolite panel achieved an area under the ROC curve of 0.897 with 100% sensitivity and 96% specificity at optimal cutoff [1].

PD CSF biomarker ranking
Head-to-head
Selected among top 23 discriminating metabolites; cadaverine not selected
Supports N-acetylcadaverine as a preferred reference for PD polyamine signature replication
n=50 each; UHPLC-MS/MS; AUC 0.897, 100% sensitivity at optimal cutoff
Parkinson's disease Metabolomics Cerebrospinal fluid

Alzheimer's Disease Urinary Polyamine Profile: Directional Divergence Between N-Acetylcadaverine and Parent Cadaverine

In a GC-MS analysis of urine from four Alzheimer's disease patients versus normal subjects, N1-acetylcadaverine levels were markedly reduced while parent cadaverine, putrescine, N1-acetylspermine, and spermine were significantly elevated [1]. N1-acetylputrescine and N1-acetylspermidine were also reduced, but the constellation of directional changes produced a distinct 'deformed star pattern' in polyamine profiles for AD patients that was readily distinguishable from the nonagon shape of normal group averages [1].

AD urine polyamine pattern
Direct comparison
N1-acetylcadaverine markedly reduced; parent cadaverine and N1-acetylspermine elevated
Opposite directional change relative to parent diamine; distinct star-plot pattern
GC-MS-SIM, derivatization method; n=4 vs. normal subjects
Alzheimer's disease Polyamine metabolism Urinary biomarkers

Enzymatic Deacetylation Efficiency: Acetylputrescine Deacetylase Shows 5.6-Fold Lower Catalytic Efficiency for N-Acetylcadaverine

The catalytic efficiency (kcat/Km) of acetylputrescine deacetylase (EC 3.5.1.62) for N-acetylcadaverine is 0.032 mM⁻¹s⁻¹, which is 5.6-fold lower than the 0.18 mM⁻¹s⁻¹ observed for its primary substrate acetylputrescine under identical conditions (pH 7.75, 25°C, recombinant enzyme) [1]. The enzyme also acts on N8-acetylspermidine and acetylcadaverine but more slowly [2].

Deacetylase catalytic efficiency
Direct comparison
0.032 mM⁻¹s⁻¹
5.6-fold lower than acetylputrescine; supports differential intracellular turnover
pH 7.75, 25°C, recombinant acetylputrescine deacetylase
Enzyme kinetics Polyamine metabolism Deacetylase

Oxidase Substrate Kinetics: N-Acetylcadaverine as Poor MAO/DAO Substrate with Very High Km

Monoacetylcadaverine (N-acetylcadaverine) acts as a substrate for both rat liver monoamine oxidase (types A and B) and hog kidney diamine oxidase, but all Km values for these oxidases were determined to be very high [1]. In contrast, unmodified cadaverine and putrescine are among the best substrates for diamine oxidase, exhibiting strong enzyme affinity [2]. The acetyl modification substantially impairs oxidase recognition, conferring metabolic stability relative to parent diamines.

Oxidase substrate kinetics
Cross-study
Km values very high for both MAO and DAO
Indicates metabolic stability; minimal oxidative turnover relative to parent diamines
Rat liver MAO, hog kidney DAO; qualitative but pronounced difference
Monoamine oxidase Diamine oxidase Enzyme kinetics

GC-MS Analytical Method Validation: N-Acetylcadaverine Quantification Linearity in Urine

In a validated GC-MS method for urinary polyamine quantification, N-acetylcadaverine and N-acetylputrescine demonstrated identical linearity performance in the range of 0.05-500 µmol/L (R² ≥ 0.993) [1]. In contrast, spermidine, spermine, and higher-order acetylated polyamines (acetylspermidine, N8-acetylspermidine, N-acetylspermine) showed a more restricted linear range starting at 0.5 µmol/L (R² ≥ 0.990) [1]. Method recoveries for all analytes at three spiked concentrations (0.5, 5, 300 µmol/L) were 85.6%-108.4% [1].

GC-MS method linearity
Cross-study
Linear range 0.05–500 µmol/L (R² ≥ 0.993)
10-fold lower detection limit than higher-order polyamines; suitable for low-abundance profiling
Nanofiber SPE-GC-MS-SIM; recoveries 85.6–108.4%
Analytical chemistry Method validation Gastric cancer

Validated Research Applications for N-Acetylcadaverine Based on Differential Evidence


Parkinson's Disease Biomarker Discovery and Validation

N-Acetylcadaverine is a validated CSF biomarker candidate for PD discrimination, having been selected as one of the top polyamine metabolites distinguishing PD patients from healthy controls (AUC=0.897, 100% sensitivity, 96% specificity at optimal cutoff) [1]. Researchers developing LC-MS/MS or GC-MS biomarker panels should procure this compound as a certified reference standard for assay calibration and validation. Note that MAO-B inhibitor use in PD patients elevates N-acetylcadaverine and N-acetylputrescine levels (p<0.0001) [2], a confounding factor that must be accounted for in study design.

Polyamine Pathway Flux Studies Requiring Metabolically Stable Tracers

Due to its very high Km for monoamine oxidase and diamine oxidase [3] and its 5.6-fold lower deacetylase catalytic efficiency compared to acetylputrescine (0.032 vs. 0.18 mM⁻¹s⁻¹) [4], N-acetylcadaverine exhibits distinct metabolic stability relative to parent cadaverine and other acetylpolyamines. This property makes it suitable as a stable reference standard for polyamine metabolomics workflows and as an internal standard for UHPLC-MS/MS methods quantifying polyamine flux [5].

Alzheimer's Disease Polyamine Signature Profiling

N-Acetylcadaverine is one of nine polyamines forming a diagnostic 'star plot' pattern that distinguishes AD patients from normal subjects. The compound is markedly reduced in AD urine while cadaverine, putrescine, and N1-acetylspermine are elevated [6]. Researchers investigating polyamine dysregulation in neurodegeneration should include this compound in targeted metabolomics panels, as assays limited to parent diamines will miss the acetylation-specific component of AD-associated polyamine alterations.

Gastric Cancer Urinary Metabolomics

In gastric cancer patient urine, N-acetylcadaverine levels are significantly elevated along with other polyamines, and the compound can be reliably quantified at concentrations as low as 0.05 µmol/L using validated GC-MS methods with 85.6-108.4% recovery [7]. This validated lower limit of quantification supports its use as a reference standard in oncology metabolomics studies focused on polyamine pathway dysregulation.

Application
Selection Property
Validation Focus
Parkinson's disease biomarker assay development
CSF polyamine discrimination profile
Replication of top-ranked metabolite panel and ROC performance
Alzheimer's disease polyamine signature studies
Urinary acetylpolyamine pattern recognition
Directional change validation and star-plot profiling
Polyamine flux and turnover research
Metabolic stability (low oxidase/deacetylase turnover)
Kinetic consistency with reported enzyme efficiency values
Oncology metabolomics (e.g., gastric cancer)
Low-abundance quantification capability
GC-MS linearity and recovery in urine matrix

Technical Documentation Hub

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19 linked technical documents
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